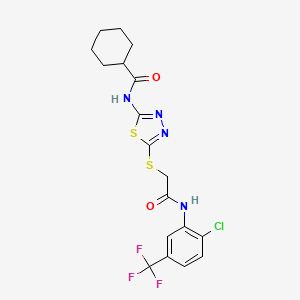

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Description

N-(5-((2-((2-Chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a structurally complex heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a sulfur-linked ethylamide group and a cyclohexanecarboxamide moiety. Such thiadiazole derivatives are often explored for their pharmacological properties, including enzyme inhibition and antimicrobial activity, due to their ability to mimic biological nucleophiles or participate in hydrogen bonding .

The synthesis of analogous compounds typically involves alkylation of thiadiazole thiol intermediates or cyclization reactions using carbon disulfide and alkyl halides (e.g., and ). The trifluoromethyl and chloro substituents may enhance metabolic stability and target binding, as seen in related bioactive molecules .

Properties

IUPAC Name |

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClF3N4O2S2/c19-12-7-6-11(18(20,21)22)8-13(12)23-14(27)9-29-17-26-25-16(30-17)24-15(28)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,23,27)(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRANAIODSHZQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClF3N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide, also known by its PubChem CID 5207512, is a complex organic compound with potential biological applications. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , and its molecular weight is approximately 490.9 g/mol. The structure features a thiadiazole moiety linked to a cyclohexanecarboxamide, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has shown promising activity against various fungal pathogens. The structure-activity relationship (SAR) indicates that modifications to the benzene ring can enhance efficacy against specific fungal strains. In particular, the compound demonstrated effective inhibition against Botrytis cinerea, with an effective concentration (EC50) of 14.44 μg/mL .

Anticancer Properties

The compound's anticancer properties have also been investigated. It was found to exhibit antiproliferative effects on lung and breast cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells while sparing normal cells, which is crucial for therapeutic applications .

Toxicity Studies

Toxicity assessments using zebrafish embryos indicate that while the compound possesses significant biological activity, it also presents potential toxicity risks at higher concentrations. The study revealed that careful dose management is essential for safe application in therapeutic contexts .

Study 1: Antifungal Activity Evaluation

In a comparative study on various compounds with similar structures, this compound outperformed several known antifungals like pyraclostrobin in inhibiting Botrytis cinerea and Fusarium graminearum. The results are summarized in Table 1 below.

| Compound Name | EC50 (μg/mL) | Activity Level |

|---|---|---|

| This compound | 14.44 | High |

| Pyraclostrobin | 81.4 | Moderate |

| Compound A | 25.0 | Moderate |

| Compound B | 50.3 | Low |

Study 2: Anticancer Efficacy

A study conducted on the antiproliferative effects of this compound against various cancer cell lines revealed an IC50 value of approximately 16.24 nM against A549 lung cancer cells. This suggests a high level of potency compared to other compounds in the same class .

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiadiazole Derivatives

Physicochemical Properties

- Thermal Stability : High melting points (>200°C) are common in thiadiazoles (e.g., 4.1 in melts at 230°C), suggesting the target compound’s stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.